molecular formula C24H33N3O6 B5124345 N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate

N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate

Cat. No. B5124345
M. Wt: 459.5 g/mol
InChI Key: NLUUXXDCAISWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate, also known as BPQ-OXA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate varies depending on its therapeutic application. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate selectively inhibits the activity of CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate disrupts the integrity of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have various biochemical and physiological effects depending on its therapeutic application. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have broad-spectrum antimicrobial activity, including against antibiotic-resistant strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and cross the blood-brain barrier. However, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate. In cancer research, further studies are needed to investigate the efficacy of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate in combination with other chemotherapeutic agents and to identify biomarkers of response to treatment. In neurodegenerative disease research, further studies are needed to investigate the long-term effects of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate on cognitive function and to optimize its pharmacokinetic properties for clinical use. In infectious disease research, further studies are needed to investigate the mechanism of action of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate against different types of bacteria and fungi and to assess its potential as a therapeutic agent for drug-resistant infections.

Synthesis Methods

The synthesis of N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate involves the reaction of 2-(4-morpholinyl)acetic acid with 2-butyl-3-propyl-4-aminoquinoline in the presence of a coupling agent, followed by the addition of oxalic acid to form the oxalate salt. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. In neurodegenerative disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been studied for its potential to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In infectious disease research, N-(2-butyl-3-propyl-4-quinolinyl)-2-(4-morpholinyl)acetamide oxalate has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2.C2H2O4/c1-3-5-10-19-17(8-4-2)22(18-9-6-7-11-20(18)23-19)24-21(26)16-25-12-14-27-15-13-25;3-1(4)2(5)6/h6-7,9,11H,3-5,8,10,12-16H2,1-2H3,(H,23,24,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUUXXDCAISWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butyl-3-propylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid

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